M2 as Major In Vivo Metabolite
Repaglinide M2 is the predominant metabolite of repaglinide formed in vivo. Comparative in vitro clearance studies demonstrate that the unbound intrinsic clearance (CLint,u) for M2 formation in pooled human hepatocytes is approximately 7-fold higher than in human liver microsomes, highlighting the necessity of hepatocyte-based systems for accurate in vivo clearance prediction [1]. This substantial system-dependent difference underscores that M2 quantitation is not reliably substituted by parent drug (repaglinide) measurements or by minor metabolites such as M1 or M4. For analytical workflows targeting M2, only an M2-specific labeled standard (M2-D5) provides the requisite molecular identity match to ensure accurate quantification [2].
| Evidence Dimension | Unbound intrinsic clearance (CLint,u) for M2 formation |
|---|---|
| Target Compound Data | Pooled human hepatocytes: CLint,u ~7-fold higher vs microsomes |
| Comparator Or Baseline | Human liver microsomes: CLint,u baseline (1×) |
| Quantified Difference | Approximately 7-fold higher CLint,u in hepatocytes and S9 fractions |
| Conditions | In vitro metabolism studies; repaglinide (1 µM) incubated in pooled cryopreserved human hepatocytes, human liver microsomes, and human S9 fractions |
Why This Matters
The 7-fold system-dependent difference establishes M2 as the primary clearance pathway, making its accurate quantification essential for pharmacokinetic and drug–drug interaction studies—a requirement met only by an M2-matched internal standard.
- [1] Säll C, et al. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance. Drug Metab Dispos. 2012;40(7):1279-89. doi:10.1124/dmd.112.045286 View Source
- [2] MedChemExpress. Repaglinide M2-d5. Product technical datasheet. https://www.medchemexpress.eu/repaglinide-m2-d5.html View Source
